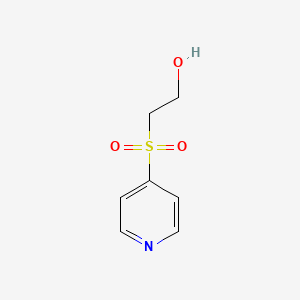

2-(Pyridine-4-sulfonyl)ethan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

2-pyridin-4-ylsulfonylethanol |

InChI |

InChI=1S/C7H9NO3S/c9-5-6-12(10,11)7-1-3-8-4-2-7/h1-4,9H,5-6H2 |

InChI Key |

TZYRTGRTVHYVDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)CCO |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Pathways of 2 Pyridine 4 Sulfonyl Ethan 1 Ol

Reactivity at the Pyridine (B92270) Moiety

The pyridine ring in 2-(pyridine-4-sulfonyl)ethan-1-ol is rendered highly electron-deficient by the strongly withdrawing sulfonyl group at the C4 position. This electronic feature is the primary determinant of its reactivity.

Electrophilic Aromatic Substitution (EAS): The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom, which deactivates the ring. stackexchange.comquora.compearson.com The presence of a potent electron-withdrawing sulfonyl group further deactivates the ring, making electrophilic substitution exceptionally difficult. stackexchange.compearson.com If forced under harsh conditions, electrophilic attack on a pyridine ring generally occurs at the C3 (meta) position. quora.comquimicaorganica.org This is because the intermediates formed from attack at the C2 or C4 positions would place a destabilizing positive charge on the already electron-deficient nitrogen atom. stackexchange.comquora.com For 4-substituted pyridines, this deactivation makes standard electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, generally unfeasible. quimicaorganica.org

Nucleophilic Aromatic Substitution (SNAAr): Conversely, the electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it highly susceptible to nucleophilic attack. stackexchange.comechemi.comuoanbar.edu.iq The 4-sulfonyl group enhances this effect, although the sulfonyl group itself is not typically a leaving group in SNAAr. However, if a suitable leaving group (like a halogen) were present at the C2 or C4 position of a pyridine ring, substitution would be highly favored. uoanbar.edu.iqvaia.com The stability of the anionic Meisenheimer-type intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, is the driving force for this reactivity. stackexchange.comechemi.comvaia.com In the context of this compound, while direct SNAAr at an unsubstituted position is unlikely, this inherent reactivity is a key feature of the pyridyl sulfone core.

N-Oxidation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can be oxidized to form a pyridine N-oxide. scripps.eduyoutube.com However, the electron-withdrawing sulfonyl group reduces the electron density on the nitrogen, making it a weaker base and less nucleophilic compared to unsubstituted pyridine. scripps.edu Consequently, N-oxidation of this compound would require stronger oxidizing agents than typically used for simple pyridines. Pyridine N-oxides are valuable intermediates; the N-oxide group can activate the ring for both electrophilic and nucleophilic substitutions and can be subsequently removed. scripps.eduyoutube.comnih.govchemrxiv.org

N-Quaternization: The pyridine nitrogen can react with alkylating agents to form quaternary pyridinium (B92312) salts. mdpi.comscilit.comacs.org Similar to N-oxidation, the reduced nucleophilicity of the nitrogen in this compound means that quaternization reactions may require more forcing conditions (e.g., higher temperatures, more reactive alkylating agents) compared to electron-rich pyridines. mdpi.com The formation of a pyridinium salt further activates the ring, particularly the picolyl position (the CH2 group attached to the ring), towards deprotonation. acs.org

Dearomatization: The dearomatization of pyridines breaks the aromatic system and is a powerful strategy for synthesizing complex, saturated heterocyclic structures. acs.orgnih.govresearchgate.netmdpi.com This can be achieved by nucleophilic addition to activated pyridinium salts. nih.gov The electron-deficient nature of the pyridine ring in this compound makes it a suitable candidate for such transformations, especially after N-activation (e.g., quaternization). nih.govnih.gov For instance, catalytic methods involving copper hydride can achieve dearomatization by generating a nucleophilic organocopper species that adds to the pyridine ring. nih.gov

Hydrogenation: The pyridine ring can be fully reduced (hydrogenated) to a piperidine (B6355638) ring. researchgate.netresearchgate.net This transformation is typically carried out using heterogeneous catalysts like platinum oxide (PtO2), rhodium, or ruthenium under hydrogen pressure. researchgate.netresearchgate.net The specific conditions required for the hydrogenation of this compound would depend on the desired selectivity, as the sulfonyl and alcohol groups might influence catalyst activity or require specific protection strategies. The hydrogenation of substituted pyridines is a robust method for accessing a wide range of piperidine derivatives. researchgate.net

Transformations Involving the Sulfonyl Group

The sulfonyl group is generally stable and considered a robust functional group. chem-station.com However, it can participate in specific transformations, including modifications and reactions involving cleavage of the carbon-sulfur bond.

The sulfonyl group itself is relatively inert to many common transformations. Its primary role is often to act as a strong electron-withdrawing group and a good leaving group in certain contexts. chem-station.compearson.com Modifications typically involve reactions of the adjacent carbon atoms, which are activated by the sulfonyl group. However, direct derivatization can occur under specific conditions. For example, β-hydroxy sulfones can be converted into other functional groups. More relevant to the sulfonyl group itself, reductive methods can cleave the C–S bond. wikipedia.org While the sulfonyl group is often installed using sulfonyl chlorides, youtube.com its removal or transformation is a key synthetic step. For instance, the sulfonyl group in some contexts can be converted into ethers or thioethers. nih.gov

Sulfonyl Group as a Leaving Group: The sulfonate anion is an excellent leaving group due to the stability afforded by resonance delocalization of the negative charge over the oxygen atoms. pearson.com While the entire sulfonyl group (R-SO2) is not a typical leaving group in nucleophilic substitution, the related sulfonate esters (R-O-SO2R') are widely used to activate alcohols for substitution and elimination reactions. pearson.comyoutube.com The C-SO2 bond in alkyl aryl sulfones can be cleaved under reductive conditions. wikipedia.org Mechanistic studies suggest that these reductions can proceed via radical intermediates. wikipedia.org

Radical Reactions: Alkyl sulfones can serve as precursors to carbon radicals through single-electron transfer (SET) reduction. nih.govresearchgate.netrsc.org This process involves the transfer of an electron to the sulfone, leading to the fragmentation of the C–S bond to generate a carbon radical and a sulfinate anion. wikipedia.orgrsc.org This strategy has been employed in various C-C bond-forming reactions, including nickel-catalyzed cross-coupling reactions. nih.gov The specific nature of the sulfone (e.g., aryl vs. specific heterocyclic groups attached to the sulfur) can influence its reduction potential and reactivity in these radical processes. researchgate.netnih.gov For this compound, the ethyl group attached to the sulfone could potentially be converted into an ethyl radical under appropriate reductive conditions, which could then be trapped by various radical acceptors. nih.govrsc.org

Interactive Data Tables

Table 1: Reactivity of the Pyridine Moiety in this compound This table summarizes the predicted reactivity based on the electronic effects of the 4-sulfonyl substituent.

| Reaction Type | Reactivity Prediction | Favored Position(s) | Mechanistic Rationale |

| Electrophilic Substitution | Highly Deactivated | C3, C5 | The sulfonyl group is strongly electron-withdrawing, reducing ring electron density. stackexchange.compearson.com |

| Nucleophilic Substitution | Activated | C2, C6 | The sulfonyl group enhances the inherent electron deficiency at the ortho/para positions. stackexchange.comechemi.com |

| N-Oxidation | Requires Strong Oxidants | Nitrogen | The nitrogen lone pair is less available due to the inductive effect of the sulfonyl group. scripps.edu |

| N-Quaternization | Requires Forcing Conditions | Nitrogen | The nucleophilicity of the nitrogen is reduced. mdpi.com |

| Hydrogenation | Favorable | Pyridine Ring | Catalytic reduction to piperidine is a common transformation for pyridines. researchgate.netresearchgate.net |

Table 2: Transformations and Mechanistic Pathways of the Sulfonyl Group This table outlines key reactions involving the sulfonyl functional group.

| Transformation | Mechanistic Pathway | Key Intermediates | Synthetic Utility |

| Reductive Desulfonylation | Reductive Cleavage | Carbon Radical, Sulfinate Anion | Removal of the sulfonyl group to form an alkane. wikipedia.org |

| Radical Cross-Coupling | Single Electron Transfer (SET) | Alkyl Radical | Formation of new C-C bonds by coupling the radical with other partners. nih.govnih.gov |

| Elimination (from β-hydroxy sulfone) | Base-mediated | Vinyl Sulfone | Synthesis of activated alkenes for further functionalization. |

Reactivity at the Ethan-1-ol Side Chain

The ethan-1-ol side chain, consisting of a primary alcohol, is a key site for a variety of chemical transformations. Its reactivity is centered around the hydroxyl (-OH) group and the adjacent carbon atom.

The primary hydroxyl group of this compound is amenable to standard functionalization reactions such as esterification, etherification, and substitution, although its reactivity is modulated by the adjacent electron-withdrawing sulfonyl group.

Esterification: The conversion of the alcohol to an ester can be readily achieved. In a typical laboratory procedure, the alcohol is reacted with an acyl halide (such as an acid chloride) or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine. researchgate.net Pyridine serves both as a solvent and as a catalyst, activating the acylating agent and neutralizing the liberated acid (e.g., HCl).

A particularly relevant esterification is the formation of sulfonate esters, such as tosylates or mesylates. These reactions are crucial as they convert the hydroxyl group into an excellent leaving group for subsequent nucleophilic substitution reactions. The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine is a standard method for synthesizing alkyl tosylates. allresearchjournal.com The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of TsCl, followed by deprotonation by pyridine to yield the tosylate ester.

| Transformation | Reagent | Product Type |

| Esterification | Acyl Chloride (R-COCl) / Pyridine | Carboxylate Ester |

| Esterification | Carboxylic Anhydride ((RCO)₂O) | Carboxylate Ester |

| Tosylation | p-Toluenesulfonyl chloride (TsCl) / Pyridine | Tosylate Ester |

| Mesylation | Methanesulfonyl chloride (MsCl) / Triethylamine | Mesylate Ester |

| Etherification (Williamson) | Strong Base (e.g., NaH) then Alkyl Halide (R'-X) | Ether |

Etherification: The formation of ethers from this compound can be accomplished via the Williamson ether synthesis. This two-step process begins with the deprotonation of the hydroxyl group by a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the corresponding ether.

Substitution: The hydroxyl group itself is a poor leaving group. Therefore, nucleophilic substitution reactions at the primary carbon of the ethan-1-ol side chain necessitate its conversion into a better leaving group. As mentioned, esterification with sulfonyl chlorides (e.g., TsCl, MsCl) is a highly effective method for this purpose. allresearchjournal.com The resulting tosylate or mesylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, cyanide, azide, amines) via an S_N2 mechanism. The reaction of alcohols with thionyl chloride (SOCl₂), often in the presence of pyridine, is another common method to substitute the hydroxyl group with a chlorine atom, proceeding with an inversion of configuration. masterorganicchemistry.com

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidant and the reaction conditions employed. wikipedia.org

Partial Oxidation to Aldehyde: The selective oxidation to the corresponding aldehyde, 2-(pyridine-4-sulfonyl)acetaldehyde, requires the use of mild oxidizing agents or careful control of reaction conditions to prevent over-oxidation to the carboxylic acid. chemguide.co.uk Common methods include:

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. thieme-connect.de

Dess-Martin Periodinane (DMP): A mild and highly selective reagent that allows for the conversion of primary alcohols to aldehydes at room temperature. wikipedia.org

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium(VI) reagents, when used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂), are effective for stopping the oxidation at the aldehyde stage. wikipedia.orgthieme-connect.de

To prevent further oxidation, the aldehyde product is often distilled from the reaction mixture as it forms. chemguide.co.uk

Full Oxidation to Carboxylic Acid: Stronger oxidizing conditions will convert the primary alcohol all the way to the corresponding carboxylic acid, 2-(pyridine-4-sulfonyl)acetic acid. This transformation typically involves heating the alcohol under reflux with an excess of a strong oxidizing agent. libretexts.org The reaction is understood to proceed via the intermediate aldehyde, which is rapidly hydrated in the aqueous medium to a gem-diol, and this hydrate (B1144303) is then further oxidized. wikipedia.org Common reagents for this full oxidation include:

Potassium Permanganate (KMnO₄): A powerful oxidant, typically used in basic or acidic conditions.

Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.

Acidified Potassium or Sodium Dichromate(VI): Heating under reflux with an excess of K₂Cr₂O₇ or Na₂Cr₂O₇ in dilute sulfuric acid ensures complete oxidation. libretexts.orglibretexts.org

| Reagent/Conditions | Intermediate Product | Final Product |

| PCC, DMP, or Swern Oxidation | 2-(Pyridine-4-sulfonyl)acetaldehyde | Not formed |

| Excess K₂Cr₂O₇ / H₂SO₄, Reflux | 2-(Pyridine-4-sulfonyl)acetaldehyde | 2-(Pyridine-4-sulfonyl)acetic acid |

Intramolecular Cyclizations and Rearrangements Involving the Compound

While specific studies on the intramolecular reactions of this compound are not widely documented, the molecule's structure suggests potential pathways for cyclization or rearrangement under certain conditions. These hypothetical reactions are based on the known reactivity of its constituent functional groups.

Intramolecular Cyclization: A plausible intramolecular cyclization could occur following the conversion of the hydroxyl group into a good leaving group (e.g., tosylate, -OTs). The pyridine nitrogen, acting as a nucleophile, could potentially attack the electrophilic carbon bearing the leaving group. This would be an intramolecular S_N2 reaction. However, the nucleophilicity of the pyridine nitrogen is significantly reduced by the strongly electron-withdrawing sulfonyl group at the C4 position. stackexchange.com This deactivation might render the intramolecular N-alkylation difficult, likely requiring harsh conditions. If successful, this reaction would lead to the formation of a bicyclic pyridinium salt.

Alternatively, cyclization reactions could be envisioned that involve the generation of a reactive intermediate. For example, visible-light-induced radical cascade reactions have been used to achieve sulfonylation and cyclization to form indole-fused pyridine derivatives from different starting materials. nih.gov Similar strategies might be adaptable to induce cyclization in derivatives of this compound.

Rearrangement Reactions: Rearrangements involving the sulfonyl group are also conceivable. For instance, if the sulfonyl group were first reduced to the corresponding sulfoxide, a Pummerer rearrangement could be induced. wikipedia.org This reaction, typically promoted by acetic anhydride, transforms a sulfoxide into an α-acyloxy thioether. For a derivative of the target compound, this could provide a route to functionalize the carbon atom alpha to the sulfur. Other rearrangements common in organosulfur chemistry could also be explored, although they remain speculative without direct experimental validation for this specific molecule.

Detailed Mechanistic Investigations of Key Reactions

Detailed mechanistic understanding of the reactions of this compound can be inferred from studies on analogous systems, particularly those involving pyridine and sulfonyl chlorides.

The mechanisms of reactions involving pyridine and sulfonyl groups often proceed through distinct, sometimes isolable, intermediates.

Pyridinium Salt Intermediates: In many reactions, the pyridine nitrogen acts as a nucleophile. For instance, in the pyridine-catalyzed hydrolysis or alcoholysis of aromatic sulfonyl chlorides, the mechanism is believed to involve the initial formation of a sulfonylpyridinium salt intermediate. rsc.org This highly reactive species is then attacked by the nucleophile (water or alcohol) to give the final product and regenerate the pyridine catalyst. In the context of the target molecule, if it were formed from a pyridine-4-sulfonyl halide and ethylene (B1197577) glycol, a similar pyridinium intermediate could be involved.

Dihydropyridine (B1217469) Intermediates: A plausible mechanism for the C-H sulfonylation of 4-alkylpyridines involves the initial N-sulfonylation of the pyridine to form a pyridinium salt. This activates the picolyl position for deprotonation by a base, leading to the formation of an N-sulfonyl 4-alkylidene dihydropyridine intermediate. nih.gov This intermediate is key to the subsequent sulfonylation step.

Radical Intermediates: Under photochemical or electrochemical conditions, radical intermediates can be generated. Studies on the divergent reactivity of sulfinates with pyridinium salts have shown that electron donor-acceptor (EDA) complexes can form, which upon exposure to visible light, generate sulfonyl radicals. nih.gov These radical species can then participate in various addition and cyclization reactions. nih.govnih.gov Electrochemical methods have also been shown to generate sulfonyl radicals from sulfinates for the C-H sulfonylation of pyridines. nih.gov

Kinetic and thermodynamic data provide quantitative insight into reaction mechanisms, including the nature of transition states and the influence of substituents. While specific data for this compound is lacking, studies on related reactions are informative.

Kinetics of Sulfonyl Group Reactions: The kinetics of the pyridine-catalyzed methanolysis of various substituted benzenesulfonyl chlorides have been studied. rsc.org The reactions show first-order kinetics with respect to both the sulfonyl chloride and the pyridine catalyst, supporting a nucleophilic catalysis mechanism via the sulfonylpyridinium intermediate. rsc.orgrsc.org

The influence of substituents on the pyridine ring and the sulfonyl chloride has been quantified using Brønsted and Hammett equations, respectively. rsc.org For the reaction of benzenesulfonyl chloride with substituted pyridines, a Brønsted plot (log k vs. pKa) gives a slope (β) of 0.45, indicating significant positive charge development on the pyridine nitrogen in the transition state. The Hammett plot (log k vs. σ°) for the reaction of substituted benzenesulfonyl chlorides with pyridine yields a ρ value of -2.68, indicating that electron-donating groups on the pyridine accelerate the reaction. rsc.org

Activation Parameters: Thermodynamic activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) have been determined for these reactions. For the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine, high negative ΔS‡ values were observed, which is consistent with a highly ordered, bimolecular (S_N2-like) transition state. allresearchjournal.com Similar studies on the reaction of benzenesulfonyl chloride with pyridines in water also reported irregular changes in ΔH‡ and ΔS‡ despite a regular change in free energy of activation (ΔG‡), suggesting complex solvation effects. rsc.org

| Pyridine Substituent | ΔH‡ (kcal/mol) | ΔS‡ (cal/deg·mol) |

| 4-MeO | 12.3 | -18.7 |

| 4-Me | 12.9 | -17.0 |

| 3-Me | 13.0 | -17.6 |

| H | 12.7 | -19.7 |

| 3-Cl | 13.6 | -19.4 |

| 3-CN | 14.2 | -20.6 |

| 4-CN | 14.8 | -20.0 |

These studies collectively indicate that reactions at the sulfonyl group are sensitive to electronic effects and proceed through well-defined, ordered transition states, a principle that would apply to reactions involving the pyridine-4-sulfonyl moiety of the target compound.

Deuterium (B1214612) Labeling and Kinetic Isotope Effect (KIE) Analysis

Deuterium labeling and the study of kinetic isotope effects (KIE) are powerful tools for elucidating the mechanisms of chemical reactions. wikipedia.org By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule, researchers can determine if the cleavage of that C-H bond is involved in the rate-determining step of a reaction. wikipedia.org This methodology provides valuable insights into transition state structures and reaction pathways. While specific KIE studies on this compound are not extensively documented in publicly available literature, the principles of KIE analysis can be applied to understand its potential reactivity based on its functional groups: the primary alcohol, the sulfone, and the pyridine ring.

Hypothetical Application in Oxidation of the Alcohol Moiety:

One of the primary reactions the ethan-1-ol side chain of this compound can undergo is oxidation to the corresponding aldehyde or carboxylic acid. To investigate the mechanism of such an oxidation, deuterium labeling at the C1 position (the carbon bearing the hydroxyl group) would be informative.

If the oxidation proceeds via a mechanism where the C-H bond at C1 is broken in the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) would be expected. acs.org For instance, in an oxidation reaction, one could compare the rate of oxidation of this compound with its deuterated analogue, 2-(Pyridine-4-sulfonyl)-[1,1-²H₂]ethan-1-ol.

A hypothetical set of results for such an experiment could be presented as follows:

| Compound | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| This compound | kH = 3.5 x 10⁻⁴ | 5.8 |

| 2-(Pyridine-4-sulfonyl)-[1,1-²H₂]ethan-1-ol | kD = 6.0 x 10⁻⁵ |

A kH/kD value significantly greater than 1, as shown in the hypothetical data, would strongly suggest that the C-H bond at the carbinol carbon is cleaved during the slowest step of the oxidation process. This is consistent with mechanisms involving hydride transfer or hydrogen atom abstraction from the C1 position. nih.govacs.org Conversely, a kH/kD value close to 1 would indicate that C-H bond breaking occurs in a fast step, either before or after the rate-determining step, or that the reaction proceeds via a mechanism that does not involve cleavage of this bond.

Potential Mechanistic Insights for Reactions Involving the Pyridine Ring:

The pyridine ring itself can participate in various reactions, including electrophilic or nucleophilic substitutions. Deuterium labeling on the pyridine ring could help elucidate the mechanisms of these transformations. For example, in an electrophilic aromatic substitution reaction, if the removal of a proton from the Wheland intermediate is the rate-determining step, a primary kinetic isotope effect would be observed. stackexchange.com However, often the formation of the sigma complex is rate-limiting, resulting in a KIE close to unity.

Consider a hypothetical electrophilic deuteration study on the pyridine ring of this compound. The relative rates of H/D exchange at different positions could provide information on the kinetic acidity of the ring protons, influenced by the electron-withdrawing sulfonyl group.

| Position on Pyridine Ring | Relative Rate of Deuteration | Plausible Interpretation |

|---|---|---|

| C-2, C-6 (ortho to Nitrogen) | 1.0 | Most acidic protons due to proximity to the electronegative nitrogen. cdnsciencepub.com |

| C-3, C-5 (meta to Nitrogen) | 0.2 | Less acidic compared to ortho positions. |

These hypothetical data illustrate how deuterium labeling could be used to probe the reactivity of the pyridine ring within the molecule. The faster exchange at the ortho positions is consistent with the known electronic properties of the pyridine ring. cdnsciencepub.com

Secondary Kinetic Isotope Effects:

Secondary KIEs, where the labeled bond is not broken, can also provide mechanistic details. wikipedia.org For example, in a nucleophilic substitution reaction at the carbon bearing the sulfonyl group, a small secondary KIE might be observed if deuterium is placed on the adjacent carbon (C1 of the ethan-1-ol moiety). The magnitude of this secondary KIE could give clues about the change in hybridization at the reaction center in the transition state.

Derivatization and Scaffold Diversification Strategies for 2 Pyridine 4 Sulfonyl Ethan 1 Ol

Functionalization of the Pyridine (B92270) Nitrogen (e.g., N-alkylation, N-acylation)

The nitrogen atom of the pyridine ring is a key site for modification, allowing for alterations in the molecule's charge, polarity, and steric profile. Standard synthetic methodologies can be applied to achieve these transformations.

N-alkylation and N-acylation: These are fundamental reactions for functionalizing the pyridine nitrogen. N-alkylation introduces an alkyl group, leading to the formation of a permanently charged pyridinium (B92312) salt. This modification can enhance water solubility and introduce new interaction points. N-acylation involves the reaction of the pyridine nitrogen with an acyl halide or anhydride (B1165640) to form an N-acylpyridinium species, which can act as an intermediate for further reactions.

Pyridine Ring Fusion: A more complex strategy involves the fusion of the pyridine ring with other heterocyclic systems. For instance, in the development of novel antimalarial agents, pyridines have been used as precursors to synthesize nih.govnih.govnih.govtriazolo[4,3-a]pyridine systems. mdpi.com This approach locks the pyridine in a specific conformation and extends the scaffold, creating new vectors for substitution and interaction with biological targets. mdpi.com This strategy fundamentally alters the core scaffold while retaining the foundational pyridine element.

Structural Modifications of the Sulfonyl Group (e.g., replacement with other sulfonyl variants)

The sulfonyl group is a critical component, acting as a rigid linker and a strong hydrogen bond acceptor. Its modification or replacement can significantly impact the molecule's electronic properties and biological function.

Sulfonamide Formation: A common and effective modification is the conversion of a sulfonyl chloride precursor to a sulfonamide (SO₂NRR'). This is achieved by reacting the corresponding pyridine-4-sulfonyl chloride with a primary or secondary amine. The sulfonamide moiety introduces a hydrogen bond donor (if a primary or secondary amine is used) and provides a new point for diversification by varying the 'R' groups on the nitrogen atom. nih.govmdpi.com This approach has been used to generate libraries of compounds for screening, such as in the discovery of potential antimalarial agents where secondary amines were used to create sulfonamides with defined structures, preventing undesired alkylation at the sulfonamide nitrogen. mdpi.com

Tuning Reactivity: The reactivity of the sulfonyl group can be modulated. Studies on 2-sulfonyl pyridines have shown that they can act as electrophiles that react with biological thiols. nih.gov The electrophilicity and reactivity can be fine-tuned by modifying the pyridine ring's substituents, thereby influencing its interaction with protein targets. nih.gov Furthermore, the choice of leaving group on the sulfonyl moiety, such as a fluoride (B91410) or triazole, can be optimized to control its reactivity and stability in aqueous environments, a principle demonstrated in the sulfonylation of RNA 2'-OH groups. nih.gov

Bioisosteric Replacement: The entire sulfonyl group can be replaced with a bioisostere to explore different chemical properties while potentially retaining a similar spatial arrangement. For example, a 1,3,4-thiadiazole (B1197879) ring has been explored as a biaryl tether in place of more traditional linkers in other pyridine-containing scaffolds, offering a different set of electronic and pharmacokinetic properties. researchgate.net

Side Chain Engineering and Elongation/Contraction at the Ethan-1-ol Moiety

Modification of the two-carbon ethanol (B145695) side chain allows for the adjustment of the distance and geometric relationship between the pyridine-sulfonyl core and any terminal functional groups.

Chain Elongation/Contraction: Standard organic synthesis techniques can be employed to either lengthen or shorten the alkyl chain. For instance, starting with a different precursor, such as 4-acetylpyridine, allows for the creation of a shorter, one-carbon linker. nih.gov Conversely, homologation reactions can be used to insert additional methylene (B1212753) units into the chain, providing longer and more flexible tethers.

Introduction of Functionality: The side chain can be further functionalized. The primary alcohol of the ethan-1-ol moiety is a versatile handle for introducing other chemical groups through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These new functional groups can then serve as points for attaching other molecular fragments or for engaging in different types of interactions with a target protein.

Hybrid Molecule Synthesis Incorporating the Pyridine-Sulfonyl-Ethanol Core

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. mdpi.com This approach aims to leverage the biological activities of the parent fragments to create compounds with improved potency, better selectivity, or a dual mode of action.

Integration with Other Heterocycles: The pyridine-sulfonyl-ethanol scaffold can be covalently linked to other biologically active heterocyclic systems. Research has shown the successful synthesis of pyridine-sulfonamide hybrids, which have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov Similarly, pyridine cores have been integrated with pyrrolo[2,3-d]pyrimidines, thiazoles, and pyrazoles to generate novel anticancer agents. mdpi.comresearchgate.net The synthesis of quinoline-sulfonamide hybrids has also been reported, demonstrating antimicrobial activity. nih.gov

Scaffold Hopping and Molecular Hybridization: These design principles are explicitly used to combine fragments of known active molecules. For example, fragments of the drug Pexidartinib, which features a pyridine moiety, were combined with a pyrrolo[2,3-d]pyrimidine nucleus to develop new CSF1R inhibitors. mdpi.com This demonstrates a rational approach where the pyridine-sulfonyl core could be merged with fragments from other known ligands to target a specific protein.

| Example Hybrid Scaffold | Associated Biological Target/Activity | Reference |

| Pyridine-Sulfonamide | VEGFR-2 Inhibition | nih.gov |

| Pyridine-Pyrrolo[2,3-d]pyrimidine | CSF1R Inhibition | mdpi.com |

| Quinoline-Sulfonamide | Antimicrobial Activity | nih.gov |

| Pyridine-Thiazole/Pyrazole | Anticancer Activity | researchgate.net |

Design of Conformationally Restricted Analogues

The flexibility of the ethan-1-ol side chain can be a disadvantage, leading to an entropic penalty upon binding to a target. Designing conformationally restricted analogues can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

Incorporation into Ring Structures: A proven strategy is to incorporate the flexible portions of a molecule into a new ring system. nih.gov For the 2-(pyridine-4-sulfonyl)ethan-1-ol scaffold, the N-C-C-O chain could be incorporated into a piperidine (B6355638), pyrrolidine, or tetrahydroisoquinoline ring. This approach constrains the dihedral angles of the side chain and fixes the spatial relationship between the pyridine-sulfonyl unit and the functional group replacing the terminal alcohol. nih.gov

Impact on Binding: Studies on other pharmacophores have shown that such restrictions can have a profound impact on binding affinity. For example, a series of conformationally restricted ligands were synthesized by incorporating a flexible ethylenediamine (B42938) pharmacophore into various cyclic structures, including 1,2-cyclohexanediamine (B1199290) and piperidine rings. nih.gov The resulting analogues displayed a wide range of affinities for the sigma receptor, highlighting that steric factors and the precise orientation of key atoms are critical for high-affinity binding. nih.gov This principle is directly applicable to the design of rigidified analogues of this compound.

Exploration of 2 Pyridine 4 Sulfonyl Ethan 1 Ol in Advanced Materials and Catalysis Research

Utilization as Ligands in Organometallic Catalysis

No specific research was found on the use of 2-(Pyridine-4-sulfonyl)ethan-1-ol as a ligand in organometallic catalysis.

Integration into Supramolecular Assemblies and Self-Assembling Systems

There is no available literature detailing the integration of this compound into supramolecular assemblies or self-assembling systems.

Application in the Development of Chemo- and Biosensors

No studies have been published on the application of this compound in the development of chemo- or biosensors.

Role as a Building Block for Functional Polymers and Dendrimers

The role of this compound as a specific building block for functional polymers or dendrimers is not documented in the scientific literature.

Future Perspectives and Emerging Research Avenues

Development of Chemo- and Regioselective Synthetic Methods

A primary challenge and a significant area for future research is the development of synthetic methods that can selectively modify different parts of the 2-(Pyridine-4-sulfonyl)ethan-1-ol molecule. The pyridine (B92270) ring is electron-deficient, which makes direct C-H functionalization challenging, often requiring harsh conditions or pre-functionalization strategies. rsc.orgnih.gov Future work will likely focus on novel catalytic systems to achieve regioselective C-H functionalization at positions other than the electronically favored C2 and C6 positions, particularly the difficult-to-access meta-position (C3/C5). nih.govinnovations-report.com

Recent breakthroughs in the direct C4-selective C-H sulfonylation of unfunctionalized pyridines, using a combination of triflic anhydride (B1165640) activation and a specific base like N-methylpiperidine, offer a promising precedent. d-nb.inforesearchgate.netchemrxiv.org Adapting such methods could allow for the direct introduction of the sulfonyl group onto the pyridine ring, bypassing multi-step sequences. Furthermore, strategies involving temporary dearomatization of the pyridine ring have shown success in achieving meta-C-H functionalization through both radical and ionic pathways, a technique that could be explored for derivatives of this compound. nih.gov

The development of methods that distinguish between the various reactive sites—the pyridine nitrogen, the C-H bonds of the pyridine ring, the α- and β-carbons of the ethylsulfonyl group, and the hydroxyl group—is paramount. Photoredox catalysis and electrochemical synthesis are emerging as powerful tools for achieving high selectivity under mild conditions. nih.govnih.gov These techniques could enable, for example, the selective sulfonylation or alkylation of the pyridine ring while leaving the alcohol moiety intact for subsequent transformations.

| Method | Target Position | Key Features | Potential Application for Pyridine-4-sulfonyl Scaffolds |

| Base-Mediated C-H Sulfonylation | C4 | Utilizes Tf2O activation and a specific amine base to direct sulfinate addition. d-nb.inforesearchgate.net | Direct synthesis of C4-sulfonylated pyridines from pyridine precursors. |

| Dearomatization-Rearomatization | C3 (meta) | Temporarily reverses the electronic properties of the pyridine ring to allow for radical or ionic functionalization. nih.govinnovations-report.com | Introduction of various functional groups at the meta-position of the pyridine ring. |

| Electrochemical Sulfonylation | C3 (meta) | Employs an electrochemical process to generate sulfonyl radicals that add to a dearomatized pyridine intermediate. nih.gov | Metal- and oxidant-free synthesis of meta-sulfonyl pyridines. |

| Transition-Metal Catalysis | C2, C4 | Uses metal catalysts (e.g., Palladium, Copper) to couple pyridine derivatives with various partners. nih.govorganic-chemistry.org | Cross-coupling reactions to build more complex molecules from the pyridine core. |

Deeper Mechanistic Understanding of Complex Transformations

While synthetic methods provide the tools for molecular construction, a profound understanding of the underlying reaction mechanisms is crucial for optimizing existing transformations and inventing new ones. For a molecule like this compound, several mechanistic questions remain to be explored. The sulfonyl group is not merely a passive linker; it can actively participate in reactions, including unexpected migrations. rsc.org Future research should investigate the potential for 1,2- or 1,3-sulfonyl migrations within this scaffold under various thermal, photochemical, or catalytic conditions. Elucidating the mechanisms of such rearrangements, whether they proceed through radical or polar intermediates, would be a key focus. rsc.org

Techniques such as isotopic labeling, crossover experiments, and in-situ spectroscopic monitoring, combined with computational studies, will be vital. For instance, understanding the precise mechanism of C-H functionalization on the pyridine ring—whether it involves a concerted metalation-deprotonation, a radical pathway, or an electrophilic aromatic substitution on an activated intermediate—will enable chemists to fine-tune reaction conditions for improved yield and selectivity. nih.govnih.gov Investigating the role of the hydroxyl group in directing or participating in reactions on the pyridine ring, perhaps through temporary coordination to a metal catalyst, is another promising avenue.

Computational-Driven Design for Targeted Applications

Computational chemistry and molecular modeling are becoming indispensable in modern chemical research. For this compound, these tools can accelerate the discovery of derivatives with tailored properties for specific applications, particularly in medicinal chemistry and materials science. nih.govnih.govrsc.org By calculating properties such as molecular orbital energies, electrostatic potential, and binding affinities, researchers can predict the reactivity of the molecule and design new compounds with enhanced functionality.

In drug discovery, for example, the pyridine-sulfonyl scaffold can be computationally docked into the active sites of target proteins. nih.gov The sulfonyl group is a common pharmacophore present in over 150 FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability. acs.org Computational studies can guide the modification of the this compound structure—for instance, by adding substituents to the pyridine ring or converting the alcohol to other functional groups—to optimize interactions with a biological target, such as a protein kinase or receptor. nih.govrsc.org This in silico screening process can prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Computational Tool | Predicted Property | Application Area | Example |

| Molecular Docking | Binding Affinity, Binding Mode | Drug Discovery | Predicting the interaction of a this compound derivative with a target enzyme like EGFR. nih.gov |

| DFT Calculations | Reaction Pathways, Transition States | Mechanistic Studies | Elucidating the energetic favorability of a radical vs. an ionic pathway for C-H functionalization. rsc.org |

| QSAR Modeling | Biological Activity | Medicinal Chemistry | Correlating structural features of a library of derivatives with their observed anticancer activity. nih.gov |

| Molecular Dynamics | Conformational Stability, Solvation | Materials Science | Simulating the behavior of polymers incorporating the pyridine-sulfonyl moiety in different solvents. |

Interdisciplinary Research Integrating Chemical Biology and Materials Science

The versatile structure of this compound makes it an attractive building block for interdisciplinary research. In chemical biology, the sulfonyl group can act as a "warhead" for covalent inhibitors. Specifically, 2-sulfonyl pyridines have been identified as tunable, cysteine-reactive electrophiles that react via nucleophilic aromatic substitution (SNAr). nih.gov This opens a significant opportunity to develop derivatives of this compound as chemical probes to covalently modify and study the function of specific cysteine residues in the proteome. The modular nature of the molecule would allow for the attachment of reporter tags (like biotin or fluorophores) to the alcohol terminus for protein labeling and identification.

In materials science, the pyridine moiety is a well-known ligand for transition metals and a common component in functional organic materials. rsc.orgnbinno.com The incorporation of this compound into polymer backbones or as a precursor for metal-organic frameworks (MOFs) is a promising research direction. The sulfonyl group can influence the electronic properties, thermal stability, and morphology of materials. The hydroxyl group provides a convenient handle for polymerization or for grafting the molecule onto surfaces to create functional coatings with specific chemical or physical properties. The combination of a metal-coordinating pyridine site and a polar sulfonyl group could lead to the development of novel sensors, catalysts, or conductive materials. researchgate.net

Q & A

Basic: What are the established laboratory synthesis routes for 2-(Pyridine-4-sulfonyl)ethan-1-ol?

Methodological Answer:

The compound can be synthesized via sulfonation of pyridine derivatives followed by reduction . For example:

- Step 1 : Introduce the sulfonyl group to pyridine using sulfonating agents (e.g., sulfonic acid derivatives or sulfur trioxide complexes).

- Step 2 : Functionalize the resulting pyridine sulfonyl chloride with ethanolamine derivatives.

- Step 3 : Reduce intermediates using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere) or hydride-based reagents (e.g., LiAlH₄) to yield the final alcohol .

Key Variables : Catalyst choice (Pd vs. Rh), solvent polarity, and temperature (optimized between 50–80°C for hydrogenation efficiency).

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and sulfonyl-ethanol moiety (δ 3.5–4.5 ppm for CH₂-OH and SO₂ groups). Compare with reference data for similar sulfonated alcohols .

- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹), S=O (1150–1350 cm⁻¹), and pyridine ring vibrations (1600–1450 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (expected [M+H]⁺ for C₇H₉NO₃S: 188.05).

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Catalyst Screening : Compare Pd/C (high selectivity for nitro reductions) vs. Rh/Al₂O₃ (better for sterically hindered substrates) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency, while ethanol/water mixtures improve hydrogenation kinetics.

- Temperature Gradients : Use controlled heating (e.g., 60°C for sulfonation; 25–40°C for reductions) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product.

Advanced: How does the electron-withdrawing sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The sulfonyl group activates the pyridine ring toward electrophilic aromatic substitution but deactivates it toward nucleophilic attacks . For example:

- Electrophilic Reactions : Nitration or halogenation occurs preferentially at the pyridine’s meta position due to sulfonyl-directed orientation.

- Nucleophilic Challenges : Low reactivity with amines or alcohols unless strong bases (e.g., NaH) are used to deprotonate intermediates.

Comparative studies with non-sulfonated analogs (e.g., 2-pyridineethanol) show reduced nucleophilic substitution rates by 40–60% .

Data Contradiction: How to resolve discrepancies in reported stability under acidic conditions?

Methodological Answer:

- Controlled Stability Assays : Incubate the compound in buffered solutions (pH 1–6) and monitor degradation via HPLC/UV-Vis.

- Mechanistic Insight : Acidic hydrolysis likely cleaves the sulfonyl-ethanol bond. Use LC-MS to identify degradation products (e.g., pyridine-4-sulfonic acid and ethylene glycol).

- Mitigation Strategies : Stabilize formulations using co-solvents (e.g., PEG-400) or antioxidants (e.g., BHT) to extend shelf life .

Advanced: What is the potential role of this compound in medicinal chemistry, particularly enzyme inhibition?

Methodological Answer:

The compound’s sulfonyl and hydroxyl groups make it a candidate for allosteric modulation or active-site binding . For example:

- Glutaminase 1 (GLS1) Inhibition : Analogous structures (e.g., 2-(piperidin-4-yl)ethan-1-ol derivatives) show inhibitory activity by disrupting the enzyme’s ammonia channel.

- Structure-Activity Relationship (SAR) : Modify the pyridine ring with electron-donating groups (e.g., -OCH₃) to enhance binding affinity. Test inhibition via enzymatic assays (e.g., glutamate depletion measured by LC-MS) .

Advanced: How to design experiments to study the compound’s interactions with biological membranes?

Methodological Answer:

- Lipophilicity Assessment : Measure logP values (octanol/water partition) to predict membrane permeability.

- Fluorescence Quenching : Use dansyl-labeled lipid vesicles to monitor compound insertion into bilayers.

- MD Simulations : Model interactions with phospholipid head groups (e.g., POPC membranes) to identify binding hotspots. Validate with surface plasmon resonance (SPR) for kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.